Ammonium mandelate

Description

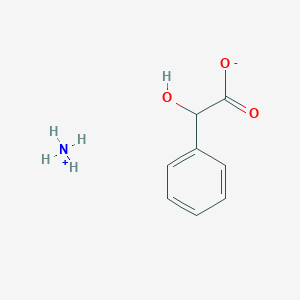

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDHOAUDWTVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32518-00-6, Array | |

| Record name | Poly(mandelic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32518-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023234 | |

| Record name | Mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS] | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000164 [mmHg] | |

| Record name | Mandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-64-2, 611-72-3 | |

| Record name | Mandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MANDELIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH496X0UJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of ammonium mandelate

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Mandelate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound (CAS No. 530-31-4). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identity, synthesis, spectroscopic characteristics, thermal behavior, and safe handling. A significant focus is placed on its application as a chiral resolving agent, a critical function in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Detailed experimental protocols for its synthesis, characterization, and use in chiral resolution are provided to bridge theoretical knowledge with practical laboratory application.

Chemical Identity and Physicochemical Properties

This compound is the ammonium salt of mandelic acid, an aromatic alpha-hydroxy acid.[1] Its formation via a simple acid-base reaction makes it a readily accessible and useful chemical intermediate. The compound is a white, crystalline powder that is known to be very deliquescent and can discolor upon exposure to light, necessitating careful storage.[2] Its high solubility in water is a key property, while it remains only sparingly soluble in alcohol.[1][3]

The fundamental identifiers and physicochemical properties of this compound are summarized in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | azane;2-hydroxy-2-phenylacetic acid | [1][4] |

| Synonyms | Mandelic acid ammonium salt, Amdelate, Ammoket, Mandicid | [2][4] |

| CAS Number | 530-31-4 | [1][2] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [2][4] |

| Appearance | Crystalline, colorless/white powder | [1] |

| Melting Point | ~144 °C | [1] |

| Boiling Point | ~321.8 °C (Decomposes) | [1] |

| Solubility | Very soluble in water; sparingly soluble in alcohol; soluble in DMSO. | [1][2] |

| Stability | Very deliquescent; discolors in light. | [2] |

Synthesis and Purification

The synthesis of this compound is a straightforward acid-base neutralization reaction. The causality behind this choice of synthesis is its high efficiency and purity, as it avoids complex reaction pathways and harsh conditions that could lead to side products. The primary challenge is not the reaction itself, but the isolation of the final product due to its high water solubility and deliquescent nature.

Synthesis Workflow Diagram

The diagram below outlines the direct synthesis route from mandelic acid and ammonia.

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes a self-validating system where reaction completion can be monitored by pH, and product purity is confirmed by the analytical methods described in Section 6.0.

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.21 g (0.10 mol) of racemic mandelic acid in 100 mL of absolute ethanol. Cool the flask in an ice bath to 0-5°C.

-

Neutralization: While stirring vigorously, slowly add concentrated aqueous ammonia (~13.5 M) dropwise to the ethanolic solution. Monitor the pH of the reaction mixture using a calibrated pH meter or pH strips. Continue addition until the pH is stable between 7.0 and 7.5. The reaction is exothermic; maintain the temperature below 10°C.

-

Causality: Using ethanol as a solvent helps to control the reaction and facilitates subsequent removal. Slow, cooled addition prevents overheating and potential side reactions. A neutral pH ensures complete salt formation without a significant excess of either reactant.

-

-

Isolation: Remove the flask from the ice bath. Concentrate the resulting clear solution under reduced pressure using a rotary evaporator with a bath temperature of 40°C. Continue until a white solid or viscous oil is obtained.

-

Causality: Low-temperature evaporation is crucial to prevent thermal decomposition of the product.

-

-

Drying and Purification: Transfer the crude product to a vacuum desiccator containing a suitable desiccant such as phosphorus pentoxide (P₂O₅). Dry under high vacuum for at least 24 hours to remove residual water and ammonia.

-

Causality: The highly deliquescent nature of this compound requires rigorous drying conditions to obtain a free-flowing powder. P₂O₅ is a powerful desiccant suitable for this purpose.

-

-

Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[2]

Structural and Spectroscopic Characterization

While a published single-crystal X-ray structure for this compound is not available in common databases, its structure can be confidently inferred using spectroscopic methods. The expected spectra are a composite of the mandelate anion and the ammonium cation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a powerful tool for confirming the presence of key functional groups. The formation of the ammonium salt results in the disappearance of the broad carboxylic acid O-H stretch and the appearance of characteristic N-H stretches from the ammonium cation, alongside a significant shift in the carbonyl C=O frequency.[5]

Table 2: Predicted FT-IR Spectral Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Reference(s) |

| 3400 - 3200 | O-H (Alcohol) stretch | Broad, strong band | [6][7] |

| 3200 - 3000 | N-H (Ammonium) stretch | Broad, strong, multiple peaks | [8] |

| 3100 - 3000 | C-H (Aromatic) stretch | Medium to weak, sharp peaks | [6] |

| ~1600 - 1550 | C=O (Carboxylate) asymmetric stretch | Strong, sharp peak (shifted from ~1716 cm⁻¹ in acid) | [5][6] |

| ~1450 | N-H (Ammonium) bending | Medium to strong peak | [8] |

| ~1400 | C=O (Carboxylate) symmetric stretch | Medium to strong peak | [5] |

| ~1060 | C-O (Alcohol) stretch | Strong peak | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

3.2.1 ¹H NMR Spectroscopy The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals from the mandelate anion and the ammonium cation. The aromatic protons appear as a multiplet, the benzylic proton is a singlet, and the hydroxyl proton is a broad singlet. The ammonium protons typically appear as a broad singlet or a 1:1:1 triplet due to coupling with ¹⁴N.[3][9][10]

Table 3: Predicted ¹H NMR Spectral Assignments for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ~7.7 - 7.2 | Multiplet | 5H, Aromatic protons (C₆H₅) | [3][9] |

| ~7.0 | Broad singlet or triplet | 4H, Ammonium protons (NH₄⁺) | [10] |

| ~5.5 | Broad singlet | 1H, Hydroxyl proton (-OH) | [9] |

| ~4.9 | Singlet | 1H, Benzylic proton (-CH(OH)) | [3][9] |

3.2.2 ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the mandelate anion.[11][12] The ammonium ion is not observed in ¹³C NMR.

Table 4: Predicted ¹³C NMR Spectral Assignments for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~175 | Carboxylate carbon (-COO⁻) | [11][12] |

| ~142 | Aromatic C1 (quaternary) | [11] |

| ~128 - 126 | Aromatic C2-C6 | [11] |

| ~72 | Benzylic carbon (-CH(OH)) | [11] |

Thermal Stability and Decomposition Profile

Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endotherm corresponding to the melting point at approximately 144°C.[1][15] This event would be followed by a broader endotherm at higher temperatures, indicating decomposition.

Thermogravimetric Analysis (TGA): A TGA curve would likely show initial stability up to the melting point, followed by a significant mass loss event.[16] A plausible decomposition pathway involves an initial loss of ammonia (NH₃) and water (H₂O) to form mandelamide, which would then decompose at higher temperatures into various gaseous products. This initial mass loss would correspond to approximately 21.3% of the total mass.

Table 5: Predicted Thermal Events for this compound

| Temperature Range (°C) | Technique | Event | Predicted Mass Loss |

| ~144 | DSC | Melting | N/A |

| >150 | TGA / DSC | Onset of decomposition (Endothermic) | >0% |

| 150 - 250 | TGA | Primary decomposition: Loss of NH₃ and H₂O to form mandelamide | ~21% |

| >250 | TGA | Secondary decomposition of mandelamide into CO, H₂O, and nitrogen oxides | >21% |

Core Application: Chiral Resolution of Racemic Amines

A primary application for mandelic acid and its salts in drug development is the chiral resolution of racemic compounds, particularly amines.[17][18] The principle relies on reacting a racemic amine with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities.[18] This solubility difference allows for their separation via fractional crystallization.

Chiral Resolution Workflow Diagram

Caption: Workflow for chiral resolution using diastereomeric salt formation.

Representative Protocol: Resolution of (±)-1-Phenylethylamine

This protocol demonstrates the resolution of a model racemic amine using (R)-(-)-mandelic acid. The choice of solvent is critical; it must be one in which the two diastereomeric salts exhibit a significant solubility differential.

-

Salt Formation: Dissolve 12.1 g (0.10 mol) of racemic (±)-1-phenylethylamine in 150 mL of methanol in a 500 mL Erlenmeyer flask. In a separate flask, dissolve 15.2 g (0.10 mol) of (R)-(-)-mandelic acid in 150 mL of methanol.

-

Crystallization: Warm both solutions to 50°C and combine them. Allow the mixture to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 24 hours. The less soluble diastereomeric salt, (R)-amine-(R)-mandelate, will crystallize.

-

Causality: Slow cooling is paramount to forming well-defined crystals and achieving high diastereomeric purity, preventing the co-precipitation of the more soluble salt.

-

-

Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-amine-(R)-mandelate salt. Dry the crystals.

-

Liberation of the Free Amine: Suspend the collected crystals in 100 mL of water. Add 50 mL of a 2 M NaOH solution to basify the mixture (pH > 12). This converts the mandelate salt back to mandelic acid (as sodium mandelate) and liberates the free (R)-1-phenylethylamine.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield enantiomerically enriched (R)-1-phenylethylamine.

-

Purity Assessment: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring its specific rotation.

Analytical Methodologies

To ensure the quality and purity of this compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Protocol: Purity Analysis by Reverse-Phase HPLC

This method is designed to separate mandelic acid from potential related impurities.[19][20]

-

Instrumentation: Agilent 1100 series HPLC or equivalent with a UV detector.[21]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of 70% Water (0.1% Phosphoric Acid) and 30% Acetonitrile.

-

Causality: The acidic mobile phase ensures that the mandelate is in its protonated, less polar acid form, leading to better retention and peak shape on a C18 column.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.[21]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: The retention time for mandelic acid should be consistent. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Toxicology and Safe Handling Profile

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, its safety profile must be inferred from its constituent parts: mandelic acid and ammonia/ammonium salts.

-

Toxicology: Mandelic acid is generally considered to have low toxicity. Ammonium salts can be irritating, particularly to the eyes.[22][23] Ingestion of large amounts may cause gastrointestinal distress.

-

Handling: Use in a well-ventilated area or under a fume hood.[24] Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[22] Avoid creating dust.

-

Storage: As the compound is very deliquescent and light-sensitive, it must be stored in a cool, dry, dark place in a tightly sealed container.[2] A desiccator or a dry box is recommended for long-term storage.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[22]

-

Skin Contact: Flush skin with plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek medical attention.[23]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[22]

-

Conclusion

This compound is a valuable and versatile chemical compound whose properties are dictated by the interplay between the mandelate anion and the ammonium cation. Its high water solubility, specific melting point, and predictable spectroscopic features make it a well-characterizable material. While its thermal stability is limited, its primary utility in drug development as a resolving agent for racemic amines is a critical application that leverages fundamental principles of stereochemistry. Proper handling and storage are essential due to its deliquescent and light-sensitive nature. This guide provides the foundational knowledge and practical protocols necessary for the effective use and study of this compound in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Mandelic acid, monoammonium salt | C8H11NO3 | CID 10732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach [mdpi.com]

- 7. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DL-Mandelic acid (90-64-2) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 13. libjournals.unca.edu [libjournals.unca.edu]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. etamu.edu [etamu.edu]

- 17. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 21. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. louisville.edu [louisville.edu]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

A Comprehensive Guide to the Spectroscopic Characterization of Ammonium Mandelate

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize ammonium mandelate (C₈H₁₁NO₃), a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the experimental approaches and data interpretation.

Introduction: The Significance of this compound and its Spectroscopic Fingerprint

This compound is the ammonium salt of mandelic acid, an alpha-hydroxy acid. The compound has a history of use as a urinary antiseptic.[1] The precise characterization of its molecular structure and purity is paramount for its application in research and development. Spectroscopic methods provide a powerful, non-destructive means to obtain a detailed "fingerprint" of the molecule, confirming its identity and purity.

This guide will delve into the core spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the experimental workflow, the interpretation of the resulting data, and the key structural insights that can be gleaned.

The formation of the ammonium salt from mandelic acid involves the deprotonation of the carboxylic acid by ammonia.[2] This structural change has a distinct impact on the spectroscopic properties of the molecule, which will be a central theme of our analysis.

Caption: Formation of this compound from mandelic acid and ammonia.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of this compound.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve ionic compounds and because the exchangeable protons (hydroxyl and ammonium) will be observable. Deuterium oxide (D₂O) can also be used, but will result in the exchange and disappearance of the signals from the -OH and -NH₄⁺ protons.

-

Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually appropriate.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[3]

Interpretation of the Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the ammonium protons.

Caption: Expected ¹H NMR Data for this compound in DMSO-d₆.

-

Aromatic Protons (C₆H₅): The five protons on the phenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.4 ppm.

-

Methine Proton (-CH(OH)-): This proton, being adjacent to both the phenyl group and the hydroxyl group, will appear as a singlet at approximately 4.8-5.0 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and residual water in the solvent. It is expected to appear as a broad singlet, likely around 5.5 ppm.

-

Ammonium Protons (NH₄⁺): The four equivalent protons of the ammonium ion will also give rise to a broad singlet due to quadrupolar relaxation and exchange with any trace water. Its chemical shift is also variable but is expected around 7.0 ppm.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[3]

Interpretation of the Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the unique carbon atoms in the molecule.

Caption: Expected ¹³C NMR Data for this compound in DMSO-d₆.

-

Carboxylate Carbon (COO⁻): The most downfield signal will be that of the carboxylate carbon, expected in the range of 175-178 ppm. This is a key indicator of the deprotonated carboxylic acid.

-

Aromatic Carbons (C₆H₅): The aromatic carbons will appear in the region of 126-144 ppm. The quaternary carbon (C1, attached to the methine group) will be the most downfield of the aromatic signals. The other aromatic carbons will have chemical shifts that are influenced by their position relative to the substituents.

-

Methine Carbon (-CH(OH)-): This carbon, being attached to an oxygen atom, will be found in the range of 73-75 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR of this compound (KBr Pellet)

-

Sample Preparation:

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4]

-

The mixture should be ground to a fine, homogeneous powder to minimize scattering of the IR beam.

-

-

Pellet Formation:

-

Place the powder mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.

-

Interpretation of the Expected IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, carboxylate, aromatic, and ammonium functional groups.

Caption: Expected IR Absorption Bands for this compound.

-

O-H and N-H Stretching Region (3500-3000 cm⁻¹): This region will be dominated by a broad absorption band due to the O-H stretching of the hydroxyl group and the N-H stretching of the ammonium ion. Hydrogen bonding will contribute significantly to the broadening of these peaks.

-

C-H Stretching Region (3100-3000 cm⁻¹): The C-H stretching vibrations of the aromatic ring will appear as sharp peaks in this region.

-

Carboxylate Asymmetric Stretching (~1600-1550 cm⁻¹): A strong absorption band in this region is characteristic of the asymmetric stretching of the carboxylate group (COO⁻). This is a key difference from the spectrum of mandelic acid, which would show a C=O stretch for the carboxylic acid at a higher wavenumber (around 1700 cm⁻¹).

-

Aromatic C=C Stretching (~1600, 1495, 1450 cm⁻¹): Several bands of variable intensity in this region correspond to the C=C stretching vibrations within the phenyl ring.

-

N-H Bending (~1400 cm⁻¹): The bending vibration of the N-H bonds in the ammonium ion is expected to appear around 1400 cm⁻¹.

-

C-O Stretching (~1070 cm⁻¹): The C-O stretching of the secondary alcohol group will be present in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, Electrospray Ionization (ESI) is the most suitable technique as it is a "soft" ionization method that allows for the analysis of polar and ionic compounds with minimal fragmentation.

Experimental Protocol: ESI-MS of this compound

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water. The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization, depending on the desired ion polarity.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Positive Ion Mode: In this mode, the instrument will detect positively charged ions.

-

Negative Ion Mode: In this mode, the instrument will detect negatively charged ions.

-

The mass spectrum is typically acquired over a mass range that includes the expected molecular weight of the components.

-

Interpretation of the Expected Mass Spectra

Positive Ion Mode:

In positive ion ESI-MS, we would expect to observe the ammonium adduct of the intact this compound molecule, as well as potentially the protonated mandelic acid if the ammonium salt dissociates in solution.

-

[M+H]⁺ (Mandelic Acid): m/z ≈ 153.05. This corresponds to the protonated mandelic acid molecule (C₈H₈O₃ + H⁺).

-

[M+NH₄]⁺ (Mandelic Acid): m/z ≈ 170.08. This corresponds to the ammonium adduct of mandelic acid (C₈H₈O₃ + NH₄⁺).

-

[C₈H₁₁NO₃+H]⁺: m/z ≈ 170.08. This represents the protonated intact this compound molecule.

Negative Ion Mode:

In negative ion ESI-MS, the deprotonated mandelate anion is the primary species expected.

-

[M-H]⁻ (Mandelate): m/z ≈ 151.04. This corresponds to the deprotonated mandelic acid molecule (C₈H₈O₃ - H⁺).

The mass spectrum provides a direct confirmation of the molecular weight of the constituent ions of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and confirms the salt formation, and the mass spectrum verifies the molecular weight of the constituent ions. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently identify and assess the purity of this compound in their studies.

References

A Technical Guide to the Thermal Stability and Decomposition of Ammonium Mandelate

This guide provides an in-depth technical exploration of the thermal stability and decomposition pathways of ammonium mandelate. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate a comprehensive understanding of this pharmaceutically relevant compound.

Introduction: The Significance of this compound in Pharmaceutical Development

This compound (C₈H₁₁NO₃) is an organic ammonium salt of mandelic acid, historically used as a urinary antiseptic.[1] Its utility in pharmaceutical formulations necessitates a thorough understanding of its thermal stability. The decomposition of an active pharmaceutical ingredient (API) or excipient under thermal stress can lead to loss of potency, formation of toxic impurities, and compromised product safety and shelf-life. Therefore, characterizing the thermal behavior of this compound is a critical step in its development and quality control.

This guide will elucidate the expected decomposition mechanisms of this compound, provide detailed protocols for its analysis using key thermal analysis techniques, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Decomposition Pathways of Ammonium Carboxylates

While specific literature on the thermal decomposition of this compound is not extensively detailed, its behavior can be predicted with high confidence by examining analogous ammonium carboxylates.[2][3] The thermal decomposition of such salts typically proceeds through two primary, often competing, pathways.

Pathway 1: Reversible Dissociation

The most common decomposition route for ammonium carboxylates is a reversible acid-base dissociation, yielding the parent carboxylic acid and ammonia gas.[2][3] In the case of this compound, this would be:

C₆H₅CH(OH)COO⁻NH₄⁺ (s) ⇌ C₆H₅CH(OH)COOH (l/g) + NH₃ (g)

This is an endothermic process, and the extent of decomposition is influenced by factors such as temperature and atmospheric pressure.[4][5] The reversibility of this reaction is noteworthy; if the gaseous products are not removed from the system, they can recombine to form the salt upon cooling.[6]

Pathway 2: Dehydration to Amide

A secondary pathway, particularly at higher temperatures, involves the dehydration of the ammonium salt to form an amide and water.[2][3] For this compound, this would result in the formation of mandelamide:

C₆H₅CH(OH)COO⁻NH₄⁺ (s) → C₆H₅CH(OH)CONH₂ (s/l) + H₂O (g)

The prevalence of this pathway depends on the specific structure of the carboxylate and the experimental conditions.

The following diagram illustrates these potential decomposition pathways.

Caption: Proposed decomposition pathways for this compound.

Experimental Analysis: Methodologies and Protocols

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. Coupling TGA with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can provide definitive identification of evolved gases.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is ideal for determining the onset temperature of decomposition and quantifying mass loss events.

Experimental Protocol for TGA:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[3][9]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C at a constant heating rate of 10-20 °C/min.[3][9] A slower heating rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.[3]

-

Determine the onset temperature of decomposition and the percentage of mass lost at each step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan.

-

Use an empty sealed pan as a reference.[10]

-

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere (nitrogen) with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min.[10]

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. Melting and dissociation are typically endothermic, while some decomposition processes can be exothermic.[11]

-

Determine the onset temperature and peak temperature for each thermal event.

-

The following diagram outlines the workflow for a comprehensive thermal analysis of this compound.

Caption: A typical experimental workflow for thermal analysis.

Anticipated Results and Interpretation

Based on the behavior of similar aromatic ammonium carboxylates like ammonium benzoate, a predictive summary of the thermal properties of this compound is presented below.[3]

| Parameter | Predicted Value/Observation | Rationale & Significance |

| Melting Point (Tₘ) | ~144 °C (from DSC) | An endothermic peak corresponding to the literature melting point.[1] May overlap with the onset of decomposition. |

| Decomposition Onset (Tₒ) | 150 - 180 °C (from TGA) | The temperature at which significant mass loss begins. This is a key indicator of thermal stability. |

| Peak Decomposition Temp (Tₗ) | 180 - 210 °C (from DTG) | The temperature of the maximum rate of decomposition. For comparison, ammonium benzoate has a peak decomposition temperature of around 195 °C.[3] |

| Mass Loss (TGA) | ~100% | If the primary decomposition pathway is dissociation into mandelic acid and ammonia, and both products are volatile under the experimental conditions, a near-complete mass loss is expected. |

| Decomposition Enthalpy (ΔHₔ) | Endothermic | The dissociation into acid and ammonia is an endothermic process. A significant endotherm in the DSC curve following melting would support this pathway. |

Interpreting the Data:

-

TGA Curve: A single-step mass loss starting after the melting point would suggest that the primary decomposition mechanism is the dissociation into mandelic acid and ammonia. The total mass loss should correspond to the complete volatilization of the compound.

-

DSC Thermogram: An endothermic peak corresponding to melting should be observed around 144 °C.[1] This may be followed by a broader endotherm associated with the decomposition. The absence of significant exothermic events would suggest that more complex, potentially hazardous, decomposition reactions are not occurring under these conditions.

-

Combined Analysis: Correlating the mass loss from TGA with the thermal events from DSC provides a powerful tool for elucidating the decomposition mechanism. For example, if a mass loss event in TGA corresponds to a large endotherm in DSC, it strongly supports a dissociation or vaporization process.

Conclusion

The thermal stability of this compound is a crucial parameter for its safe and effective use in pharmaceutical applications. While direct experimental data is limited, a robust understanding of its likely thermal behavior can be derived from the well-established decomposition pathways of analogous ammonium carboxylates. The primary decomposition route is expected to be a reversible dissociation into mandelic acid and ammonia, potentially accompanied by dehydration to form mandelamide at higher temperatures.

A systematic investigation using TGA and DSC, as outlined in this guide, will provide the necessary data to confirm these pathways, quantify the thermal stability, and ensure the quality and safety of this compound-containing products. This analytical approach provides a self-validating system for the characterization of this and other pharmaceutically relevant salts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. libjournals.unca.edu [libjournals.unca.edu]

- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 5. jes.or.jp [jes.or.jp]

- 6. m.youtube.com [m.youtube.com]

- 7. Analysis of an Ammonia/Ammonium Nitrate Fuel’s Thermal Decomposition By Mass Spectrometry and Thermogravimetric Analysis - Ammonia Energy Association [ammoniaenergy.org]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. web.williams.edu [web.williams.edu]

- 11. researchgate.net [researchgate.net]

Ammonium Mandelate as a Versatile Precursor in Modern Organic Synthesis: A Technical Guide

Executive Summary

Ammonium mandelate, the ammonium salt of mandelic acid, is a highly functional yet often overlooked precursor in the landscape of organic synthesis.[1] While historically recognized for its application as a urinary antiseptic, its true potential lies in its utility as a stable, water-soluble, and readily available source of the mandelic acid scaffold.[1][2] This guide provides an in-depth exploration of this compound's role as a strategic starting material for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, key synthetic transformations, and its pivotal role in accessing enantiomerically pure building blocks essential for pharmaceutical development. This document moves beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations that make this compound a valuable tool in the synthetic chemist's arsenal.

Core Characteristics of this compound

This compound (C₈H₁₁NO₃) is a crystalline, colorless powder prepared through the straightforward acid-base reaction of mandelic acid with ammonia or a strong ammonia-water solution.[1][2] Its utility as a precursor is underpinned by its distinct physicochemical properties, which offer practical advantages in handling and reaction setup compared to the free acid.

| Property | Value | Source(s) |

| CAS Number | 530-31-4 | [2] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molar Mass | 169.18 g/mol | [3] |

| Appearance | Crystalline colorless powder | [1] |

| Solubility | Very soluble in water; sparingly soluble in alcohol | [1][2] |

| Melting Point | 144 °C | [1] |

| Stability | Stable under normal conditions; discolors in light | [2] |

The high water solubility of this compound facilitates its use in aqueous reaction media, aligning with the principles of green chemistry. Furthermore, as a salt, it is non-volatile and generally easier to handle than mandelic acid, which can be a fine powder.

Strategic Applications in Synthetic Chemistry

This compound serves as a versatile entry point to a variety of valuable chemical entities. Its synthetic utility can be broadly categorized into direct transformations and its role as a precursor to enantiomerically pure mandelic acid.

A Stable Progenitor for Mandelic Acid Derivatives

The compound is an excellent starting material for derivatives of mandelic acid, such as amides and esters, which are themselves valuable intermediates or possess biological activity.[4]

One of the most efficient transformations is the thermal dehydration of this compound to yield mandelamide. This reaction capitalizes on the salt's inherent structure, where the carboxylate and ammonium ions are already in close proximity. Upon heating, water is eliminated, forming the corresponding amide. This circumvents the need for coupling agents or the conversion of mandelic acid to a more reactive species like an acyl chloride.

While direct esterification from the ammonium salt is not typical, this compound provides a convenient, solid form for dispensing mandelic acid. A simple acidification step with a non-nucleophilic acid (e.g., dilute HCl) quantitatively liberates the free mandelic acid in situ or prior to the reaction, which can then be subjected to standard esterification protocols, such as Fischer esterification.[4]

Gateway to Chiral Purity: Resolution of (±)-Mandelic Acid

Enantiomerically pure mandelic acid and its derivatives are critical chiral building blocks in the pharmaceutical industry, used in the synthesis of semisynthetic penicillins, cephalosporins, and other drugs.[5] Racemic mandelic acid, often handled as its ammonium salt for convenience, is a primary candidate for classical resolution.

The process relies on the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine like (1R,2S)-(-)-ephedrine or a phenylglycine ester, to form a pair of diastereomeric salts.[6][7] These diastereomers possess different physical properties, most notably different solubilities, allowing for their separation via fractional crystallization.

// Define nodes RacemicAcid [label="(R,S)-Mandelic Acid\n(from this compound + H⁺)"]; ChiralBase [label="(+)-Chiral Amine\n(Resolving Agent)"]; Diastereomers [label="Diastereomeric Salt Mixture\n(R)-Acid-(+)-Amine\n(S)-Acid-(+)-Amine", fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Fractional\nCrystallization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LessSoluble [label="Less Soluble Salt\n(e.g., (R)-Acid-(+)-Amine)", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MoreSoluble [label="More Soluble Salt\n(in Mother Liquor)", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acidification1 [label="Acidification\n(e.g., HCl)"]; Acidification2 [label="Acidification\n(e.g., HCl)"]; R_Acid [label="(R)-Mandelic Acid\n(Enantiopure)"]; S_Acid [label="(S)-Mandelic Acid\n(Enantiopure)"];

// Define edges and flow RacemicAcid -> Diastereomers; ChiralBase -> Diastereomers; Diastereomers -> Crystallization; Crystallization -> LessSoluble [label="Precipitates"]; Crystallization -> MoreSoluble [label="Stays in solution"]; LessSoluble -> Acidification1; MoreSoluble -> Acidification2; Acidification1 -> R_Acid; Acidification2 -> S_Acid; } caption="Workflow for chiral resolution of mandelic acid."

Once a diastereomeric salt is isolated in high purity, treatment with a strong acid regenerates the enantiomerically pure mandelic acid and the ammonium salt of the resolving agent. This method remains a robust and scalable approach for producing optically active mandelic acid.[6]

Application in Pharmaceutical Synthesis: The Case of Methenamine Mandelate

A prominent example of this compound's lineage in pharmaceuticals is its use in producing methenamine mandelate, a urinary tract antiseptic.[8] Methenamine mandelate is the salt formed between mandelic acid and methenamine.[9] In the acidic environment of the urine (pH 5.5 or less), the salt dissociates and the methenamine component hydrolyzes to formaldehyde, while the mandelic acid itself also exerts antibacterial effects.[9] This dual-action mechanism provides nonspecific bactericidal activity against a range of gram-positive and gram-negative organisms.[9] The stability and safety profile of methenamine mandelate make it particularly suitable for long-term suppressive therapy for chronic urinary tract infections.[9]

Experimental Protocols

The following protocols are illustrative of the core transformations involving this compound. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]

Protocol 4.1: Synthesis of this compound

This protocol describes the formation of this compound from racemic mandelic acid.

Materials:

-

(±)-Mandelic Acid

-

Ammonium Hydroxide (28-30% solution)

-

Ethanol

-

Deionized Water

-

Beaker, magnetic stirrer, ice bath, Buchner funnel, filter paper

Procedure:

-

In a beaker, dissolve 15.2 g (0.1 mol) of (±)-mandelic acid in 50 mL of deionized water with gentle warming and stirring.

-

Cool the solution to room temperature.

-

Slowly add concentrated ammonium hydroxide solution dropwise with continuous stirring until the solution is slightly basic (pH ~8-9, check with pH paper). An excess of strong ammonia water can be used.[2]

-

Reduce the volume of the solution by approximately half using a rotary evaporator or by gentle heating on a hot plate.

-

Cool the concentrated solution in an ice bath for 30-60 minutes to induce crystallization.

-

If crystallization is slow, add 20-30 mL of cold ethanol to precipitate the salt.

-

Collect the white crystalline powder by vacuum filtration using a Buchner funnel.[1]

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the product in a desiccator or a vacuum oven at low heat. Store protected from light.[2]

Self-Validation:

-

Expected Yield: >90%

-

Melting Point: 144 °C[1]

-

Characterization: The product can be characterized by IR spectroscopy (notable peaks for N-H, O-H, and carboxylate stretches) and ¹H NMR.

Protocol 4.2: Chiral Resolution of Mandelic Acid via Diastereomeric Salt Formation

This protocol outlines the resolution of racemic mandelic acid using (1R,2S)-(-)-ephedrine as the resolving agent. The starting material is the free acid, which is readily obtained by acidifying a solution of this compound.

Materials:

-

(±)-Mandelic Acid (10.0 g)

-

(1R,2S)-(-)-Ephedrine (10.8 g)

-

Ethanol (95%)

-

Diethyl Ether

-

Hydrochloric Acid (2M)

Procedure:

-

Dissolve 10.0 g of (±)-mandelic acid in 150 mL of hot 95% ethanol.

-

In a separate flask, dissolve 10.8 g of (1R,2S)-(-)-ephedrine in 50 mL of hot 95% ethanol.

-

Slowly add the hot ephedrine solution to the hot mandelic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (R)-(-)-mandelic acid and (-)-ephedrine will preferentially crystallize.[6]

-

Let the mixture stand for several hours or overnight to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol, followed by diethyl ether.

-

Recrystallization (for higher purity): Dissolve the crystals in a minimal amount of hot ethanol and allow them to recrystallize. This step is crucial for achieving high optical purity.[6]

-

Liberation of (R)-(-)-Mandelic Acid: Suspend the purified diastereomeric salt in 100 mL of water. Add 2M HCl dropwise with stirring until the pH is ~1-2.

-

Extract the aqueous solution three times with 50 mL portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (R)-(-)-mandelic acid.

Self-Validation:

-

Melting Point of Resolved Acid: 131-133 °C for (R)-(-)-mandelic acid.[6]

-

Optical Purity: Assess using a polarimeter. High-quality resolutions can achieve excellent optical purities.[6]

Safety and Handling

This compound is not classified as a hazardous substance under GHS but should be handled with standard laboratory precautions.[11]

-

Contact: May cause slight irritation to skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10][12]

-

Inhalation: Avoid inhaling dust. Use in a well-ventilated area.[10]

-

Storage: Keep in a tightly closed container, stored in a cool, dry place, and protected from light to prevent discoloration.[2][13]

Conclusion

This compound is more than a historical antiseptic; it is a practical, stable, and versatile precursor for modern organic synthesis. Its value is demonstrated in its ability to be directly converted into useful derivatives like mandelamide and, more significantly, as a convenient starting point for the large-scale resolution of mandelic acid. For researchers in drug discovery and process development, leveraging this compound can streamline synthetic routes to complex chiral molecules, offering advantages in handling, safety, and scalability. Its continued application is a testament to the enduring utility of fundamental organic compounds in addressing contemporary synthetic challenges.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Mandelic acid, monoammonium salt | C8H11NO3 | CID 10732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]

- 8. Methenamine Mandelate | C14H20N4O3 | CID 11478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fda.report [fda.report]

- 10. louisville.edu [louisville.edu]

- 11. This compound, 530-31-4 [thegoodscentscompany.com]

- 12. riccachemical.com [riccachemical.com]

- 13. medkoo.com [medkoo.com]

The Resurgence of a Classic: An In-depth Technical Guide to the Mechanism of Action of Ammonium Mandelate as a Urinary Antiseptic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long before the era of modern antibiotics, clinicians wielded a limited but effective arsenal against urinary tract infections (UTIs). Among these, ammonium mandelate carved a significant niche, leveraging a dual-pronged chemical strategy to inhibit bacterial growth within the urinary tract. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, delving into the synergistic interplay of its constituent components: the inherent antimicrobial properties of mandelic acid and the crucial role of the ammonium ion in modulating urinary pH. Synthesizing historical context with contemporary microbiological and pharmacological principles, this document serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the enduring principles of urinary antisepsis and the potential for revisiting classic compounds in an age of mounting antibiotic resistance.

Introduction: A Historical Perspective on Urinary Antisepsis

The management of urinary tract infections has a rich history, with early therapeutic strategies focusing on altering the urinary environment to render it inhospitable to pathogenic microorganisms[1][2]. Before the advent of sulfonamides and penicillin, agents like hexamine, methylene blue, and mandelic acid were at the forefront of UTI treatment[1]. Mandelic acid, an aromatic alpha-hydroxy acid, was identified as a promising urinary antiseptic that, when administered orally, is excreted largely unchanged in the urine[3]. Its efficacy, however, was observed to be critically dependent on the acidity of the urine[3]. This led to the development of various salts of mandelic acid, including this compound, designed to optimize its therapeutic effect.

The Dual-Action Mechanism of this compound

The efficacy of this compound as a urinary antiseptic is not attributable to a single mode of action but rather to the combined effects of its two components: the mandelic acid moiety and the ammonium cation. This dual mechanism involves direct antimicrobial action and the potentiation of this action through urinary acidification.

The Intrinsic Antibacterial Activity of Mandelic Acid

Mandelic acid (α-hydroxy-phenylacetic acid) itself possesses bacteriostatic and bactericidal properties against a range of common uropathogens. Its lipophilic nature allows it to penetrate the bacterial cell membrane. The primary mechanism of its antimicrobial action is attributed to its acidic nature. In an acidic environment, a greater proportion of the mandelic acid exists in its undissociated form, which is more lipid-soluble and can more readily traverse the bacterial cell wall and membrane[4].

Once inside the cytoplasm, where the pH is typically higher, the mandelic acid dissociates, releasing protons (H+) and leading to a drop in the intracellular pH. This acidification of the cytoplasm can disrupt essential cellular processes, including:

-

Enzyme Inhibition: Many bacterial enzymes have a narrow optimal pH range for their activity. A decrease in intracellular pH can lead to the denaturation or reduced efficiency of critical enzymes involved in metabolism and cell division.

-

Disruption of the Proton Motive Force: The proton gradient across the bacterial cell membrane is essential for ATP synthesis, nutrient transport, and flagellar motility. The influx of protons from the dissociation of mandelic acid can dissipate this gradient, leading to a state of cellular energy depletion.

-

DNA and Protein Denaturation: Extreme shifts in intracellular pH can lead to the denaturation of macromolecules such as DNA and proteins, ultimately leading to cell death.

}

The Role of the Ammonium Ion in Urinary Acidification

The efficacy of mandelic acid is critically dependent on a low urinary pH (ideally below 5.5)[3][5]. The ammonium ion (NH₄⁺) in this compound plays a crucial role in achieving and maintaining this acidic environment. Following oral administration and absorption, the ammonium ion is metabolized in the liver to urea, a process that releases hydrogen ions (H⁺) into the bloodstream[6][7][8]. This leads to a mild systemic acidosis, which in turn stimulates the kidneys to excrete more acid in the form of ammonium ions (NH₄⁺) into the urine[6][9][10]. This renal compensation mechanism effectively lowers the urinary pH.

The process of renal ammoniagenesis and excretion is a key component of the body's acid-base homeostasis[9][10]. The administration of an ammonium salt essentially provides a substrate for this natural acid-excreting pathway, thereby acidifying the urine.

}

Pharmacokinetics and Urinary Excretion

While specific pharmacokinetic data for this compound is limited, the behavior of its components can be inferred from studies on mandelic acid and ammonium chloride.

-

Absorption: Mandelic acid and ammonium ions are readily absorbed from the gastrointestinal tract[11].

-

Metabolism: Mandelic acid is largely resistant to metabolism in the body and is primarily excreted unchanged[3]. The ammonium ion is metabolized in the liver to urea[6][7][8].

-

Excretion: The primary route of excretion for mandelic acid is renal, via both glomerular filtration and tubular secretion[3]. This efficient renal clearance allows for the attainment of therapeutic concentrations in the urine. The kidneys also play a central role in excreting the excess acid generated from ammonium metabolism, contributing to the acidification of urine[9][10].

To achieve and maintain a therapeutic concentration of mandelic acid and an acidic urinary pH, a typical dosage regimen for mandelate salts involves multiple daily doses[12].

Antibacterial Spectrum and Efficacy

Mandelic acid has demonstrated activity against a variety of bacteria commonly implicated in UTIs.

| Uropathogen | Susceptibility to Mandelic Acid (in acidic urine) |

| Escherichia coli | Generally Susceptible[3][4] |

| Staphylococcus aureus | Susceptible[4] |

| Enterococcus faecalis | Susceptible[3] |

| Proteus mirabilis | Often Resistant[3][4] |

| Pseudomonas aeruginosa | Variable Susceptibility[3][4] |

| Klebsiella pneumoniae | Susceptible[4] |

Table 1: Antibacterial Spectrum of Mandelic Acid against Common Uropathogens

The resistance of Proteus species is often attributed to their production of urease, an enzyme that hydrolyzes urea to ammonia, thereby alkalinizing the urine and counteracting the intended therapeutic environment[4].

Experimental Protocols

For researchers investigating the antimicrobial properties of this compound, the following experimental protocols are fundamental.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Mandelic Acid Stock Solution: Prepare a stock solution of mandelic acid in a suitable solvent (e.g., sterile deionized water) and sterilize by filtration.

-

Preparation of Bacterial Inoculum: Culture the uropathogen of interest (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform serial twofold dilutions of the mandelic acid stock solution in pH-adjusted MHB (e.g., pH 5.5) to create a range of concentrations.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control well (bacteria and broth, no mandelic acid) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of mandelic acid in which no visible growth (turbidity) is observed.

}

Clinical Considerations and Safety Profile

This compound is generally well-tolerated, but some adverse effects can occur.

-

Gastrointestinal Disturbances: Nausea, vomiting, and gastric irritation are the most common side effects[13].

-

Metabolic Acidosis: Due to the ammonium load, there is a potential risk of inducing or exacerbating metabolic acidosis, particularly in patients with renal or hepatic insufficiency.

-

Crystalluria: At high concentrations and in highly acidic urine, mandelic acid may precipitate, leading to crystalluria.

Contraindications:

-

Renal insufficiency

-

Severe hepatic disease

-

Metabolic acidosis

Drug Interactions:

-

Sulfonamides: The acidic urine produced by this compound can cause some sulfonamides to precipitate in the renal tubules.

-

Urinary Alkalinizers: Agents that increase urinary pH (e.g., sodium bicarbonate, acetazolamide) will antagonize the effect of this compound.

Conclusion and Future Perspectives

This compound represents a classic example of a urinary antiseptic that employs a well-defined, dual-action chemical mechanism to combat bacterial infections. Its reliance on fundamental principles of microbial physiology and renal function underscores its enduring relevance. In an era of escalating antibiotic resistance, a renewed investigation into the efficacy and optimization of such "older" antimicrobial agents is warranted. Further research could focus on novel delivery systems to enhance patient tolerance and maintain optimal urinary concentrations, as well as combination therapies to broaden the antimicrobial spectrum and overcome resistance mechanisms. The story of this compound serves as a valuable lesson in the principles of antimicrobial drug design and a potential source of inspiration for the development of future anti-infective strategies.

References

- 1. Management of urinary tract infections: historical perspective and current strategies: Part 1--Before antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ccjm.org [ccjm.org]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. Ammonium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]

- 9. Renal Handling of Ammonium and Acid Base Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Articles [globalrx.com]

- 12. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, 530-31-4 [thegoodscentscompany.com]

An In-depth Technical Guide to the Role of the Mandelic Acid Moiety in the Chirality of Ammonium Mandelate

Preamble: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the concept of chirality is not merely a matter of stereochemical nuance; it is a critical determinant of therapeutic efficacy and patient safety.[1][2][3][4] Biological systems, replete with their own chiral entities such as amino acids and sugars, often exhibit profound stereoselectivity in their interactions with xenobiotics.[3][4] This inherent chirality of biological targets means that enantiomers of a chiral drug can elicit vastly different pharmacological and toxicological responses.[1][5][6] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the imperative to understand and control chirality in drug development.[1][5][6] Consequently, regulatory bodies worldwide now mandate rigorous characterization of individual enantiomers, making the development of enantiopure drugs a cornerstone of modern pharmaceutical research.[2][4]

This guide provides a comprehensive technical overview of the role of the mandelic acid moiety in defining the chirality of its corresponding ammonium salt, ammonium mandelate. We will delve into the fundamental principles of mandelic acid's stereochemistry, the formation of this compound, and the analytical methodologies crucial for the determination and control of its chiral integrity.

The Stereochemical Landscape of Mandelic Acid

Mandelic acid, chemically known as α-hydroxy-α-phenylacetic acid, is an aromatic alpha-hydroxy acid that possesses a single stereocenter at the α-carbon.[7] This chiral center is bonded to a hydrogen atom, a hydroxyl group, a carboxyl group, and a phenyl group. The presence of four different substituents on this carbon atom gives rise to two non-superimposable mirror images, or enantiomers: (R)-mandelic acid and (S)-mandelic acid.

Caption: 3D representation of (R)- and (S)-mandelic acid enantiomers.

These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[7] However, their interaction with plane-polarized light and other chiral molecules differs, a property that is fundamental to their separation and biological activity.

This compound: Preservation of Chirality in Salt Formation

This compound is the salt formed from the acid-base reaction between mandelic acid and ammonia.[8][9] The reaction involves the transfer of a proton from the carboxylic acid group of mandelic acid to the lone pair of electrons on the nitrogen atom of ammonia, forming the mandelate anion and the ammonium cation.

Caption: Acid-base reaction for the formation of this compound.

Crucially, the stereochemical integrity of the mandelic acid moiety is preserved during this salt formation. The chiral center at the α-carbon of the mandelate anion remains unaltered. The ammonium cation (NH₄⁺) is an achiral species. Therefore, the chirality of a given sample of this compound is solely determined by the enantiomeric composition of the mandelic acid from which it was derived. If enantiomerically pure (R)-mandelic acid is used, the resulting salt will be (R)-ammonium mandelate. Similarly, (S)-mandelic acid will yield (S)-ammonium mandelate. A racemic mixture of mandelic acid will produce racemic this compound.

Methodologies for Chiral Analysis and Resolution

The ability to separate and quantify the enantiomers of mandelic acid and, by extension, this compound is paramount for research and quality control in drug development. Several well-established techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)